molecular formula C12H18IN B3416847 Iofetamine CAS No. 95896-48-3

Iofetamine

Cat. No.: B3416847
CAS No.: 95896-48-3
M. Wt: 303.18 g/mol
InChI Key: ISEHJSHTIVKELA-UHFFFAOYSA-N
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Description

Iofetamine, specifically the Iodine-123 labeled form (123I), also known as N-isopropyl-p-iodoamphetamine (IMP), is a lipid-soluble amine radiopharmaceutical used extensively in neuroscience research for cerebral blood perfusion imaging with single-photon emission computed tomography (SPECT) . Its high lipophilicity allows it to cross the blood-brain barrier efficiently after intravenous administration . The compound's research value lies in its mechanism of action: it is taken up by neurons via active transport and temporarily trapped in synaptic vesicles, mimicking endogenous amines . This trapping allows its distribution in the brain to closely reflect regional cerebral blood flow (rCBF) and neuronal activity, providing a functional map of the brain . Consequently, this compound (123I) has been applied in research to study various neurological conditions, including as an aid in the localization of non-lacunar stroke and complex partial seizures, and in the investigation of dementia, such as Alzheimer's disease, where it can show characteristic bilateral reduction in uptake in the temporo-parieto-occipital region . Studies have also utilized it to map normal brain maturation processes in infants, observing the evolution of regional perfusion patterns . Following uptake, this compound (123I) is metabolized sequentially, beginning with dealkylation in the brain and lungs to p-iodoamphetamine (PIA), with the final metabolite, p-iodohippuric acid, being excreted renally . As an analogue of amphetamine, it has been shown to inhibit the reuptake and induce the release of neurotransmitters like serotonin and norepinephrine . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEHJSHTIVKELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048443
Record name Iofetamine
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URL https://comptox.epa.gov/dashboard/DTXSID3048443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82691-33-6
Record name 4-Iodo-α-methyl-N-(1-methylethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82691-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iofetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iofetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOFETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2A5X08042
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Iofetamine HCl 1-123 is synthesized by isotope exchange of non-radioactive this compound HCl with sodium iodide-123 (Na123I). The product is then purified through solvent partitioning between ether and acid, followed by ether and base. The base treatment removes ionic iodide or possible acidic impurities, leaving the product this compound as the free base in the ether .

Chemical Reactions Analysis

Metabolic Pathways and Reaction Mechanisms

Iofetamine undergoes sequential metabolic transformations in vivo , primarily via enzymatic dealkylation and deamination. These reactions occur in organs such as the brain, liver, and lungs, as demonstrated in animal and human studies .

Table 1: Key Metabolic Reactions of this compound

StepReaction TypeSubstrateProduct(s)Enzymatic SystemTissue Localization
1N-DealkylationThis compound (IMP)p-Iodoamphetamine (PIA)Cytochrome P450Brain, Liver, Lungs
2DeaminationPIATransitory intermediate (unstable)Monoamine oxidaseLiver
  • Step 1 : The N-isopropyl group of this compound is cleaved via cytochrome P450-mediated dealkylation, forming the primary amine p-iodoamphetamine (PIA) . This reaction dominates in the brain and lungs, where PIA remains detectable for up to 24 hours post-administration .

  • Step 2 : PIA undergoes deamination, likely catalyzed by monoamine oxidase (MAO), yielding a transient intermediate that is rapidly metabolized further .

Analytical Methods for Reaction Characterization

Studies employ advanced extraction and chromatographic techniques to isolate and quantify this compound and its metabolites:

Table 2: Experimental Conditions for Metabolite Analysis

ParameterDetails
Extraction Solvent Ethyl acetate
Acidification Agent Perchloric acid (0.4 M)
Separation Method High-performance liquid chromatography (HPLC)
Detection Radiolabeled components quantified via scintillation counting
  • Ethyl acetate extraction efficiently isolates metabolites from acidified tissue homogenates.

  • HPLC resolves this compound, PIA, and other intermediates with high specificity .

Major Reaction Products and Stability

  • Primary Metabolite : PIA accounts for >80% of detectable activity in the brain and lungs within 1 hour post-injection .

  • Intermediate Stability : The deamination product of PIA is highly unstable, limiting its accumulation in tissues .

Table 3: Tissue-Specific Metabolite Distribution

TissueDetected Components (24 Hours Post-Dose)
BrainIMP, PIA
LungsIMP, PIA
LiverIMP, PIA, Deamination intermediates

Mechanistic Insights and Pharmacological Implications

  • Lipophilicity : this compound’s high lipophilicity (logP ≈ 3.2) facilitates rapid blood-brain barrier penetration, enabling its use in SPECT imaging .

  • Neurotransmitter Interactions : While not a direct chemical reaction, this compound’s structural similarity to amphetamines allows it to inhibit serotonin/norepinephrine reuptake and induce neurotransmitter release .

Limitations and Research Gaps

  • Radiolabel Stability : The iodine-123 label remains intact during metabolism, ensuring accurate imaging .

  • Unresolved Pathways : The exact structures of transient deamination intermediates remain uncharacterized due to their instability .

Scientific Research Applications

Iofetamine is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

Iofetamine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine and inducing the release of these neurotransmitters, as well as dopamine. This mechanism is similar to other amphetamines. Due to its high lipophilicity, this compound rapidly penetrates the blood-brain barrier, allowing it to be effective in cerebral imaging .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Amphetamine Derivatives

Iofetamine belongs to the substituted amphetamine class. Its structural modifications dictate pharmacokinetics and clinical utility compared to analogues:

Table 1: Structural and Functional Comparison of this compound with Amphetamine Derivatives
Compound Structure Key Modifications Lipophilicity Brain Uptake Clinical Use
This compound (IMP) N-isopropyl-p-iodoamphetamine I-123 isotope, isopropyl group High High SPECT imaging (CBF, tumors)
p-Iodoamphetamine (PIA) p-iodoamphetamine No N-substituent Moderate Moderate IMP metabolite; similar uptake but shorter retention
Methamphetamine N-methylamphetamine Methyl group at nitrogen High High Neurostimulant; not diagnostic
Amphetamine Unsubstituted amphetamine No substitutions Moderate Moderate Neurostimulant
  • Key Insights: The isopropyl group in IMP enhances lipophilicity and prolongs cerebral retention compared to PIA and unsubstituted amphetamines . Iodine-123 enables gamma emission for imaging, unlike methamphetamine or amphetamine, which lack diagnostic utility .

Functional Analogues: Radiopharmaceuticals for Cerebral Imaging

While IMP is unique in its amphetamine-based design, other radiopharmaceuticals target cerebral perfusion or receptor binding:

Table 2: Comparison with Other Cerebral Perfusion Agents
Agent Isotope/Compound Mechanism Clinical Use Advantages/Limitations
This compound (IMP) I-123 labeled Synaptic vesicle retention AD, bipolar disorder, melanoma High specificity for neurons
Technetium-99m HMPAO Tc-99m labeled Trapping in glutathione-rich neurons Stroke, epilepsy Rapid uptake but shorter half-life
FDG-PET F-18 fluorodeoxyglucose Glucose metabolism Oncology, neurodegeneration Higher resolution but costlier
  • Key Insights: IMP provides longer imaging windows (1+ hours) compared to Tc-99m agents, allowing delayed scans . Unlike FDG-PET, IMP directly measures perfusion rather than metabolism, offering complementary diagnostic data .

Research Findings and Clinical Implications

Alzheimer’s Disease (AD)

  • IMP SPECT shows parietal lobe hypoperfusion in early AD, correlating with Blessed Dementia Scale scores (n=58 patients) .
  • Superior to structural MRI in detecting functional deficits (64% of IMP-positive AD cases had normal MRI) .

Neuropsychiatric Disorders

  • In bipolar disorder, IMP uptake asymmetry in the temporal lobes resolves during euthymic states, suggesting state-dependent perfusion changes .

Melanoma Metastasis

  • IMP’s selective uptake in melanoma cells (likely due to amine receptor binding) enables high-specificity detection of brain metastases .

Biological Activity

Iofetamine, also known as I-123 this compound or IMP (N-isopropyl-p-iodoamphetamine), is a radiopharmaceutical primarily used in single-photon emission computed tomography (SPECT) imaging to assess cerebral perfusion. Its biological activity is characterized by its metabolism and uptake in various tissues, particularly in the brain, which is crucial for diagnostic imaging in neurology.

Metabolic Pathways

This compound undergoes several metabolic transformations after administration. The primary metabolic pathway involves:

  • Dealkylation : This is the initial metabolic step where this compound is converted to p-iodoamphetamine (PIA). This reaction occurs rapidly, peaking in concentration approximately 8-12 hours post-administration in human plasma .
  • Deamination : Following dealkylation, the compound may undergo deamination, leading to further metabolites such as iodobenzoic acid and p-iodohippuric acid, which are eliminated from the body .
  • Oxidative Degradation : This process results in additional metabolites that contribute to the overall pharmacokinetics of this compound .

The metabolic profile has been extensively studied using high-performance liquid chromatography (HPLC) to quantify these metabolites in biological samples .

Biodistribution and Imaging Studies

This compound's biodistribution is critical for its application in medical imaging. In a study examining biodistribution in mice, significant uptake was observed in the brain, lungs, and liver shortly after administration:

OrganTime after Injection (minutes)Uptake (Percentage)
Blood20.67 ± 0.07
Brain55.36 ± 0.96
Lung516.82 ± 5.14

This data indicates that this compound preferentially accumulates in the brain and lungs, making it suitable for assessing cerebral blood flow .

Clinical Applications

This compound has been utilized in various clinical scenarios:

  • Stroke Assessment : this compound SPECT imaging has shown improved perfusion in stroke patients, reflecting physiological changes over time compared to traditional imaging methods .
  • Tumor Imaging : Increased uptake of this compound has been observed in patients with brain metastases from melanoma, suggesting its utility in differentiating malignant tumors from non-malignant lesions . A study found that four out of five patients with metastatic melanoma exhibited increased uptake at tumor sites, while those without brain involvement showed normal or decreased uptake levels.

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Study on Brain Metastases : In a cohort of five patients with brain metastases from melanoma, four exhibited significantly elevated this compound uptake at tumor sites compared to controls without brain involvement . This suggests a potential role for this compound in diagnosing and monitoring treatment responses.
  • Stroke Patients : Follow-up studies indicated that changes detected via this compound SPECT correlated with physiological improvements post-stroke intervention, providing insights into recovery processes .

Q & A

Q. What is the mechanistic basis for Iofetamine (I-123) accumulation in brain tissue, and how does it inform experimental design?

this compound (I-123) uptake is attributed to its lipophilic properties and affinity for amine receptors, enabling passive diffusion across the blood-brain barrier. Preclinical studies in rats demonstrate a brain/blood ratio of 12.6 at 5 minutes post-administration, increasing to 20.7 at 60 minutes . To validate this mechanism, researchers should incorporate control experiments using receptor blockers (e.g., dopamine or serotonin antagonists) and compare uptake kinetics across varying pH conditions. SPECT imaging protocols should standardize timing (15–30 minutes post-injection) to capture peak brain accumulation .

Q. What are the standardized protocols for administering this compound (I-123) in cerebral blood flow studies?

The established dose for human studies is 111–222 MBq (1–2 mL) administered intravenously, with SPECT imaging initiated 15–30 minutes post-injection to optimize signal-to-noise ratios . Researchers must calibrate gamma cameras to account for iodine-123’s 159 keV photon energy and ensure participant hydration to accelerate renal clearance of unbound tracer. Baseline vital signs (e.g., blood pressure, heart rate) should be monitored due to transient lung uptake (48% at 1 minute in humans) .

Q. How is this compound (I-123) synthesized, and what purity thresholds are critical for reproducibility?

this compound is synthesized via iodination of phenethylamine derivatives, requiring stringent control of reaction conditions (e.g., temperature, pH) to minimize byproducts. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, targeting ≥95% radiochemical purity. Researchers should document batch-specific activity and storage conditions (−20°C in amber vials) to prevent radiolysis .

Advanced Research Questions

Q. How can methodological inconsistencies in this compound (I-123) biodistribution data between preclinical and clinical studies be resolved?

Discrepancies, such as higher lung uptake in humans versus rats, necessitate cross-species pharmacokinetic modeling. Researchers should employ compartmental analysis to compare tracer kinetics and adjust for interspecies differences in metabolic rates or receptor density. Hybrid imaging (e.g., SPECT/CT) can validate distribution patterns, while Monte Carlo simulations can account for attenuation artifacts in clinical scans . Meta-analyses of historical data (e.g., Gyulai et al.’s bipolar disorder study ) may identify confounding variables like comorbidities or medication interactions.

Q. What strategies optimize this compound (I-123) imaging for detecting transient ischemic attacks (TIAs) in heterogeneous patient populations?

Dynamic SPECT protocols with serial acquisitions (e.g., 5-minute intervals for 60 minutes) improve temporal resolution for capturing fluctuating blood flow in TIAs. Researchers should stratify participants by infarct age and vascular risk factors (e.g., hypertension, diabetes) to control for confounding. Quantitative analysis using normalized cerebral blood flow (nCBF) thresholds (e.g., <35 mL/100g·min for ischemia) enhances diagnostic specificity. Comparative studies with MRI perfusion-weighted imaging (PWI) are recommended to validate SPECT findings .

Q. How do contradictory findings on this compound (I-123) uptake in psychiatric disorders (e.g., bipolar disorder vs. epilepsy) inform hypothesis generation?

Gyulai et al. (1997) reported reduced frontal lobe uptake in rapid-cycling bipolar disorder, whereas epilepsy studies show focal hyperperfusion during seizures . To reconcile these, researchers should design longitudinal studies correlating tracer uptake with mood state (e.g., manic vs. depressive episodes) or ictal/interictal EEG data. Multimodal imaging (SPECT + fMRI) can disentangle neurovascular coupling from receptor density changes. Statistical parametric mapping (SPM) is advised for voxel-wise analysis of regional perfusion patterns .

Q. What ethical and methodological considerations apply when expanding this compound (I-123) research to pediatric populations?

Pediatric protocols require dose adjustment by body surface area (e.g., 1.5 MBq/kg) and sedation/anesthesia coordination to minimize motion artifacts. Ethical approvals must address radiation exposure limits (ALARA principle) and obtain dual consent (parent + child assent). Researchers should use age-matched controls and account for developmental changes in blood-brain barrier permeability. Retrospective analysis of existing databases (e.g., error analyses in pediatric SPECT ) can identify age-specific technical challenges .

Methodological Frameworks and Validation

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing this compound (I-123) clinical trials?

The PICOT framework ensures clarity:

  • P opulation: Adults with suspected cerebral ischemia.
  • I ntervention: this compound (I-123) SPECT.
  • C omparison: MRI perfusion imaging.
  • O utcome: Diagnostic accuracy (sensitivity/specificity).
  • T ime: 6-month follow-up for stroke recurrence.

The FINER criteria assess feasibility:

  • F easible: Adequate radiopharmacy support.
  • I nteresting: Addresses gaps in ischemic penumbra detection.
  • N ovel: First comparison with ultra-early MRI.
  • E thical: Radiation justified by clinical benefit.
  • R elevant: Informs acute stroke management guidelines .

Q. How should researchers document this compound (I-123) studies to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detail synthesis protocols, including HPLC chromatograms.
  • Report animal/human biodistribution data in tabular form (e.g., % dose/g tissue).
  • Deposit raw SPECT datasets in public repositories (e.g., OpenNeuro) with anonymized metadata.
  • Use CONSORT diagrams for clinical trials and STARD checklists for diagnostic accuracy studies .

Data Contradiction and Analysis

Q. What statistical methods address variability in this compound (I-123) quantification across imaging platforms?

Linear mixed-effects models can adjust for inter-scanner variability (e.g., gamma camera resolution). Bland-Altman plots quantify agreement between SPECT and reference standards (e.g., PET). Researchers should report intraclass correlation coefficients (ICCs) for inter-rater reliability and use bootstrapping to estimate confidence intervals for perfusion thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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